molecular formula C10H13NO3 B13078255 2-((4-Methoxyphenyl)(methyl)amino)acetic acid

2-((4-Methoxyphenyl)(methyl)amino)acetic acid

Katalognummer: B13078255
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: ZMYGFRULJPLXJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Methoxyphenyl)(methyl)amino)acetic acid is an organic compound that features a methoxyphenyl group attached to an aminoacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)(methyl)amino)acetic acid can be achieved through several methods. One common approach involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions typically involve the use of solvents like ethanol or tetrahydrofuran (THF) under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Methoxyphenyl)(methyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include phenolic derivatives, secondary amines, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-((4-Methoxyphenyl)(methyl)amino)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((4-Methoxyphenyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methoxyphenyl)acetic acid: Shares the methoxyphenyl group but lacks the aminoacetic acid moiety.

    4-Methoxyphenylacetic acid: Similar structure but different functional groups.

    N-(4-Methoxyphenyl)acetamide: Contains a methoxyphenyl group attached to an acetamide moiety.

Uniqueness

2-((4-Methoxyphenyl)(methyl)amino)acetic acid is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

2-(4-methoxy-N-methylanilino)acetic acid

InChI

InChI=1S/C10H13NO3/c1-11(7-10(12)13)8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H,12,13)

InChI-Schlüssel

ZMYGFRULJPLXJF-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)O)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.